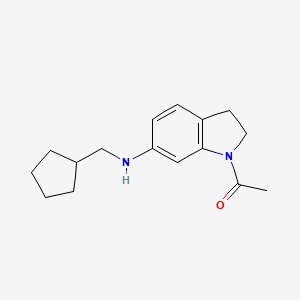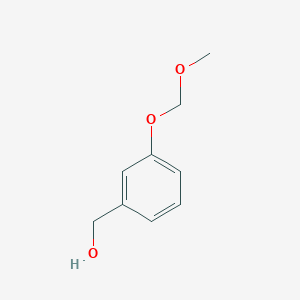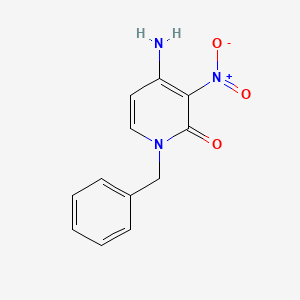![molecular formula C14H20N2O4 B8696035 Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate](/img/structure/B8696035.png)
Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate is a chemical compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid and contains both amino and ester functional groups. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amino compound is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to carry out the protection, esterification, and deprotection steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved include:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases.
Aminolysis: The amino group can participate in aminolysis reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Benzoic acid, 2-bromo-5-({[(1,1-dimethylethoxy)carbonyl]amino}methyl)-4-methyl-, methyl ester: Contains a bromine atom and a methyl group on the benzene ring.
Uniqueness
Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
methyl 2-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-5-6-11(15)10(7-9)12(17)19-4/h5-7H,8,15H2,1-4H3,(H,16,18) |
Clé InChI |
XNVZRLXFHKSXOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-methylsulfonyl-N-[(3-nitrophenyl)methyl]ethanamine](/img/structure/B8696015.png)



